2-Hydroxyterephthalamide

Description

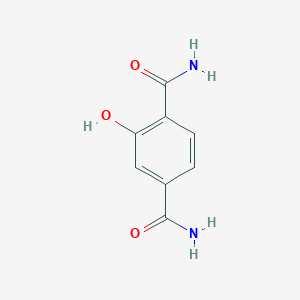

2-Hydroxyterephthalamide (C₈H₈N₂O₃) is a derivative of terephthalic acid, featuring a hydroxyl (-OH) group at the ortho position relative to one of the amide functionalities on the benzene ring. This structural motif confers unique physicochemical properties, including enhanced hydrogen-bonding capacity and solubility in polar solvents. The compound is primarily utilized as a polymer precursor due to its ability to form stable hydrogen-bonded networks, which improve material rigidity and thermal stability. Additionally, its role as a pharmaceutical intermediate is under investigation, particularly in drug delivery systems where controlled release mechanisms are critical .

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2-hydroxybenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C8H8N2O3/c9-7(12)4-1-2-5(8(10)13)6(11)3-4/h1-3,11H,(H2,9,12)(H2,10,13) |

InChI Key |

LSDGSHVKOXXNDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxybenzene-1,4-dicarboxamide typically involves the reaction of 2-hydroxyterephthalic acid with ammonia or an amine under specific conditions. One common method includes the following steps:

Starting Material: 2-hydroxyterephthalic acid.

Reagent: Ammonia or an amine.

Reaction Conditions: The reaction is usually carried out in a solvent such as water or ethanol, under reflux conditions to ensure complete reaction.

Product Isolation: The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 2-hydroxybenzene-1,4-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzene-1,4-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxamide groups can be reduced to amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-Hydroxybenzene-1,4-dicarboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-hydroxybenzene-1,4-dicarboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The hydroxyl and carboxamide groups can form hydrogen bonds with target molecules, influencing their binding affinity and specificity.

Comparison with Similar Compounds

2-Hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide hydrochloride

- Molecular Formula : C₁₉H₂₅ClN₂O₃

- Key Features: This compound (described in ) has a benzamide backbone with hydroxyl and complex alkylaminoethyl substituents. The hydrochloride salt enhances aqueous solubility, making it suitable for biological applications.

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone

- Molecular Formula : C₇H₁₀O₃

- Key Features: A furanone derivative with hydroxyl, ethyl, and methyl groups.

- Applications : Used in flavoring agents and fragrances due to its lactone ring, which contributes to volatility and aroma .

- Comparison : The absence of an amide group limits its hydrogen-bonding capacity, reducing utility in material science compared to this compound.

Data Table: Comparative Properties

| Compound Name | Molecular Formula | CAS Number | Physical State | Applications | Key Structural Differences |

|---|---|---|---|---|---|

| This compound | C₈H₈N₂O₃ | N/A | Solid | Polymers, drug delivery | Ortho-hydroxy, simple amide |

| 2-Hydroxy-5-[...]benzamide hydrochloride 1 | C₁₉H₂₅ClN₂O₃ | Not specified | Solid | Enzyme inhibition, cancer research | Complex substituents, HCl salt |

| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | C₇H₁₀O₃ | Not specified | Liquid | Flavoring, fragrances | Furanone ring, no amide groups |

Research Findings and Functional Implications

Hydrogen-Bonding and Solubility

- This compound’s ortho-hydroxyl group facilitates intramolecular hydrogen bonds, improving thermal stability in polymers. In contrast, the hydrochloride salt in 2-Hydroxy-5-[...]benzamide hydrochloride enhances solubility in aqueous media, favoring its use in in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.